molecular formula C9H16O4 B13243964 Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate

Cat. No.: B13243964
M. Wt: 188.22 g/mol
InChI Key: LLNYUFHYXFESOK-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is a chemical compound with a molecular structure that includes a hydroxyoxolan ring and a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate typically involves the reaction of 2-deoxy-D-ribose with appropriate reagents to form the oxolane derivative. This process includes reduction and dehydration/cyclization in an acidic aqueous solution . The resulting intermediate is then esterified to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and potential applications. Its combination of a hydroxyoxolan ring and a methylpropanoate group makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate

InChI

InChI=1S/C9H16O4/c1-8(2,7(10)12-3)9(11)4-5-13-6-9/h11H,4-6H2,1-3H3

InChI Key

LLNYUFHYXFESOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)C1(CCOC1)O

Origin of Product

United States

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